1-(3,4-difluoro-2-methylphenyl)methanamine hydrochloride
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Overview
Description
1-(3,4-Difluoro-2-methylphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H9F2N·HCl. It is a derivative of methanamine, where the phenyl ring is substituted with two fluorine atoms at the 3 and 4 positions and a methyl group at the 2 position.
Preparation Methods
The synthesis of 1-(3,4-difluoro-2-methylphenyl)methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3,4-difluoro-2-methylbenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using methanamine in the presence of a reducing agent such as sodium cyanoborohydride. This step forms the primary amine.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3,4-Difluoro-2-methylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-Difluoro-2-methylphenyl)methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding
Mechanism of Action
The mechanism of action of 1-(3,4-difluoro-2-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(3,4-Difluoro-2-methylphenyl)methanamine hydrochloride can be compared with other similar compounds, such as:
1-(3,4-Difluoro-2-methylphenyl)methanamine: The non-hydrochloride form of the compound.
1-(3,4-Difluoro-2-methylphenyl)ethanamine: A similar compound with an ethyl group instead of a methyl group.
1-(3,4-Difluoro-2-methylphenyl)propanamine: A similar compound with a propyl group instead of a methyl group
Properties
CAS No. |
2703756-82-3 |
---|---|
Molecular Formula |
C8H10ClF2N |
Molecular Weight |
193.6 |
Purity |
95 |
Origin of Product |
United States |
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